molecular formula C19H21N3O6S2 B2581191 methyl 2-(2-methanesulfonylbenzamido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 886959-96-2

methyl 2-(2-methanesulfonylbenzamido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2581191
CAS No.: 886959-96-2
M. Wt: 451.51
InChI Key: UJEKZEUCGZAQOR-UHFFFAOYSA-N
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Description

This compound is a structurally complex thieno[2,3-c]pyridine derivative featuring a methanesulfonylbenzamido group at position 2, a methylcarbamoyl group at position 3, and a methyl ester at position 4. The fused thieno-pyridine core provides a planar aromatic system, while the substituents modulate electronic, steric, and solubility properties. Such derivatives are often explored for kinase inhibition or antimicrobial activity due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

methyl 3-(methylcarbamoyl)-2-[(2-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S2/c1-20-17(24)15-11-8-9-22(19(25)28-2)10-13(11)29-18(15)21-16(23)12-6-4-5-7-14(12)30(3,26)27/h4-7H,8-10H2,1-3H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEKZEUCGZAQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-methanesulfonylbenzamido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps may include:

  • Formation of the thieno[2,3-c]pyridine core through cyclization reactions.
  • Introduction of the methanesulfonylbenzamido group via amide bond formation.
  • Addition of the methylcarbamoyl group through carbamoylation reactions.
  • Esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methanesulfonylbenzamido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigating its potential as a therapeutic agent for treating diseases.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-(2-methanesulfonylbenzamido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs include:

Compound Name Core Structure Substituents (Positions) Key Structural Differences
Methyl 2-(2-Methanesulfonylbenzamido)-3-(Methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (Target) Thieno[2,3-c]pyridine 2: Methanesulfonylbenzamido; 3: Methylcarbamoyl; 6: Methyl ester Reference compound for comparison.
Methyl 2-(1,3-Benzothiazole-2-amido)-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate Thieno[2,3-c]pyridine 2: Benzothiazole-amido; 3: Carbamoyl (unmethylated) Benzothiazole vs. methanesulfonylbenzamido; carbamoyl lacks methyl group.
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide Thieno[2,3-b]pyridine 2: Carboxamide; 4: 4-Methoxyphenyl; 5: Ethoxycarbonyl; 6: Methyl Thieno[2,3-b] core (vs. [2,3-c]); ethoxycarbonyl and methoxyphenyl substituents.
Ethyl 2-Amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 4,7-Dihydrothieno[2,3-c]pyridine 2: Amino; 3: Ethyl ester; 6: Boc-protected amine Partially saturated core; Boc-protected amine at position 5.
Methyl 4-((1-Alkyl-2-oxo-5-methyl-1,2-dihydropyridin-3-yl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate Thieno[2,3-d]pyrimidine 4: Alkyl-2-oxopyridinyl-amino; 5: Methyl; 6: Methyl ester Pyrimidine core (vs. pyridine); oxopyridinyl-amino substituent.

Molecular and Physicochemical Properties

  • Target Compound: Hydrogen Bond Donors (HBD): 2; Acceptors (HBA): 7 . Topological Polar Surface Area (TPSA): 171 Ų . Complexity: 651 (high due to fused rings and substituents) .
  • Analog with Benzothiazole Substituent :
    • HBD: 2; HBA: 7 (identical to target).
    • TPSA: 171 Ų (similar).
    • Higher lipophilicity due to benzothiazole’s aromatic system.
  • Ethyl Ester Analog :
    • Lower TPSA (estimated ~120 Ų) due to reduced polar groups (Boc group is less polar than methanesulfonyl).
    • Increased lipophilicity from ethyl ester vs. methyl ester.

Research Findings and Implications

  • Synthetic Challenges : The target compound’s methanesulfonyl group requires precise sulfonation conditions, while analogs like the benzothiazole derivative () may involve coupling reactions with benzothiazole carbonyl chlorides .
  • Structure-Activity Relationship (SAR): Methanesulfonyl groups (target) vs. benzothiazole (): Sulfonyl groups may enhance solubility and hydrogen bonding vs. Methylcarbamoyl (target) vs. carbamoyl (): Methylation may reduce off-target interactions by limiting hydrogen bond donors.
  • Unresolved Questions: Limited data on pharmacokinetics (e.g., CYP450 interactions) and exact biological targets for these compounds.

Biological Activity

Methyl 2-(2-methanesulfonylbenzamido)-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its antitumor properties, mechanisms of action, and other relevant biological effects.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core with various substituents that enhance its biological activity. Its structural formula can be represented as follows:

C16H18N4O4S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

This molecular configuration allows for interactions with biological targets that are crucial for its therapeutic effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to thieno[2,3-c]pyridine derivatives. Specifically, this compound has shown promise as an inhibitor of tyrosine kinase receptors, which are pivotal in cancer cell signaling pathways.

  • Tyrosine Kinase Inhibition : The compound acts by binding to the active site of tyrosine kinases such as Pim-1 kinase. This inhibition disrupts cell proliferation and promotes apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in the G0/G1 phase, thereby inhibiting the proliferation of cancer cells without significantly affecting non-tumorigenic cells .

In Vitro Studies

In vitro assays using triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) have demonstrated significant growth inhibition. The GI50 concentration for related compounds was found to be as low as 13 μM, indicating strong antitumor activity. Notably:

  • Cell Viability : The compound reduced viable cell numbers in TNBC cells while showing minimal toxicity to non-tumorigenic MCF-12A cells.
  • Flow Cytometry Analysis : Flow cytometry revealed an increase in the G0/G1 phase population and a decrease in S phase cells after treatment with the compound .

Comparative Analysis

A comparative analysis of various thieno derivatives shows that this compound exhibits unique properties that distinguish it from other compounds in the same class.

CompoundGI50 (μM)Cell LineMechanism
Compound 2e13MDA-MB-231Tyrosine kinase inhibition
Doxorubicin0.5MDA-MB-231DNA intercalation
Control (DMSO)-MDA-MB-231No effect

Case Studies

A notable study evaluated the effects of a related thieno derivative on tumor size reduction using an in ovo CAM (chick chorioallantoic membrane) model. Results indicated significant tumor size reduction correlating with increased apoptosis markers in treated groups compared to controls .

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